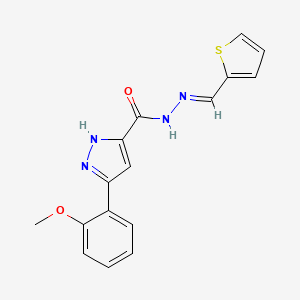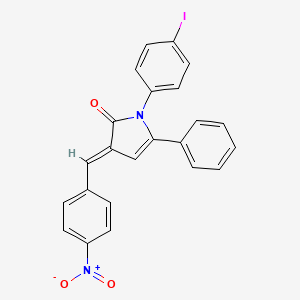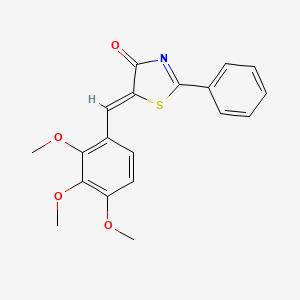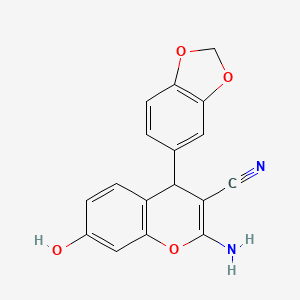![molecular formula C22H19N5O3 B11689725 1,5-dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11689725.png)
1,5-dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with a molecular formula of C22H19N5O3 . This compound is notable for its unique structure, which includes a pyrazolone core, a nitrophenyl group, and a pyrrole moiety. It is often used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1,5-dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde . This reaction is usually carried out in the presence of a base such as triethylamine in an ethanol solvent under reflux conditions . The reaction yields the desired product after purification, typically by recrystallization.
Chemical Reactions Analysis
1,5-Dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their function . The pyrazolone core can chelate metal ions, affecting their biological availability and activity . These interactions can lead to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar compounds include:
1,5-Dimethyl-4-({(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: This compound has a chlorophenyl group instead of a nitrophenyl group, which can affect its reactivity and biological activity.
1,5-Dimethyl-4-({(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: The methoxy group can influence the compound’s solubility and interaction with biological targets.
These comparisons highlight the unique properties of 1,5-dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, particularly its nitrophenyl group, which contributes to its distinct chemical and biological activities.
Properties
Molecular Formula |
C22H19N5O3 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1,5-dimethyl-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C22H19N5O3/c1-16-21(22(28)26(24(16)2)18-7-4-3-5-8-18)23-15-20-9-6-14-25(20)17-10-12-19(13-11-17)27(29)30/h3-15H,1-2H3 |
InChI Key |
BITNCWXIERBHDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11689646.png)

![2,5-diiodo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11689655.png)




![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11689692.png)

![(2E)-N-(2-methoxy-4-nitrophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B11689703.png)

![N'-[(Z)-(2,3,4-Trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11689708.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11689715.png)
![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11689720.png)
